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Compound of Interest

Compound Name: 2H-benzotriazole-4-sulfonamide

Cat. No.: B065284 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2H-benzotriazole-4-sulfonamide is a heterocyclic organic compound incorporating both a

benzotriazole and a sulfonamide functional group. Benzotriazole derivatives are of significant

interest in medicinal chemistry due to their wide range of biological activities, including anti-

inflammatory, antimicrobial, and antiviral properties. Similarly, the sulfonamide group is a well-

established pharmacophore present in numerous antibacterial, diuretic, and hypoglycemic

drugs. The combination of these two moieties in a single scaffold presents an opportunity for

the development of novel therapeutic agents. This document provides a detailed, three-step

protocol for the laboratory-scale synthesis of 2H-benzotriazole-4-sulfonamide, starting from

the readily available precursor, p-aminobenzenesulfonamide (sulfanilamide).

Overall Synthetic Scheme
The synthesis of 2H-benzotriazole-4-sulfonamide is accomplished through a three-step

process:

Nitration of p-aminobenzenesulfonamide to yield 4-amino-3-nitrobenzenesulfonamide.

Reduction of the nitro group of 4-amino-3-nitrobenzenesulfonamide to afford 3,4-

diaminobenzenesulfonamide.
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Diazotization and intramolecular cyclization of 3,4-diaminobenzenesulfonamide to form the

final product, 2H-benzotriazole-4-sulfonamide.

Experimental Protocols
Step 1: Synthesis of 4-amino-3-nitrobenzenesulfonamide

This procedure details the nitration of p-aminobenzenesulfonamide.

Materials:

p-Aminobenzenesulfonamide (Sulfanilamide)

Concentrated Sulfuric Acid (98%)

Concentrated Nitric Acid (70%)

Deionized Water

Ice

Ethanol

Equipment:

250 mL three-necked round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Thermometer

Ice bath

Büchner funnel and filter flask

Beakers
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Procedure:

In the 250 mL three-necked round-bottom flask, carefully add 50 mL of concentrated

sulfuric acid.

Cool the sulfuric acid to 0-5 °C using an ice bath.

While maintaining the temperature below 10 °C, slowly add 17.2 g (0.1 mol) of p-

aminobenzenesulfonamide in small portions with continuous stirring. Ensure all the solid

dissolves before proceeding.

Prepare the nitrating mixture by cautiously adding 10 mL of concentrated nitric acid to 10

mL of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

Add the nitrating mixture dropwise to the solution of p-aminobenzenesulfonamide from the

dropping funnel over a period of 30-45 minutes. It is crucial to maintain the reaction

temperature below 10 °C throughout the addition.

After the addition is complete, continue stirring the reaction mixture in the ice bath for an

additional 2 hours.

Carefully pour the reaction mixture onto 400 g of crushed ice in a large beaker with gentle

stirring.

A yellow precipitate of 4-amino-3-nitrobenzenesulfonamide will form. Allow the mixture to

stand for 30 minutes to ensure complete precipitation.

Collect the solid product by vacuum filtration using a Büchner funnel.

Wash the filter cake with copious amounts of cold deionized water until the washings are

neutral to pH paper.

Recrystallize the crude product from ethanol to obtain pure 4-amino-3-

nitrobenzenesulfonamide.

Dry the purified product in a vacuum oven at 50-60 °C.

Step 2: Synthesis of 3,4-diaminobenzenesulfonamide
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This protocol describes the reduction of the nitro group of 4-amino-3-nitrobenzenesulfonamide.

Materials:

4-amino-3-nitrobenzenesulfonamide

Iron powder, reduced

Ethanol

Deionized Water

Concentrated Hydrochloric Acid

Sodium Carbonate

Celite or filter aid

Equipment:

500 mL round-bottom flask

Reflux condenser

Heating mantle with magnetic stirring

Büchner funnel and filter flask

pH paper

Procedure:

To the 500 mL round-bottom flask, add 21.7 g (0.1 mol) of 4-amino-3-

nitrobenzenesulfonamide, 200 mL of a 1:1 mixture of ethanol and water, and 28 g (0.5

mol) of iron powder.

Stir the suspension and add 5 mL of concentrated hydrochloric acid.
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Heat the mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction

can be monitored by Thin Layer Chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Neutralize the reaction mixture by the careful addition of a saturated sodium carbonate

solution until the pH is approximately 7-8.

Filter the hot mixture through a pad of Celite to remove the iron salts. Wash the filter cake

with hot ethanol.

Combine the filtrate and washings and remove the solvent under reduced pressure using

a rotary evaporator.

The resulting crude solid of 3,4-diaminobenzenesulfonamide can be used in the next step

without further purification. If desired, it can be recrystallized from water.

Step 3: Synthesis of 2H-benzotriazole-4-sulfonamide

This final step involves the diazotization of the ortho-diamine and subsequent cyclization to

form the benzotriazole ring.

Materials:

3,4-diaminobenzenesulfonamide

Glacial Acetic Acid

Deionized Water

Sodium Nitrite

Activated Charcoal

Equipment:

250 mL beaker
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Magnetic stirrer and stir bar

Ice bath

Thermometer

Büchner funnel and filter flask

Procedure:

Dissolve 18.7 g (0.1 mol) of crude 3,4-diaminobenzenesulfonamide in a mixture of 20 mL

of glacial acetic acid and 50 mL of deionized water in the 250 mL beaker. Gentle warming

may be required to achieve a clear solution.

Cool the solution to 10-15 °C in an ice bath with stirring.

In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of deionized

water.

Add the sodium nitrite solution in one portion to the stirred solution of the diamine.

An exothermic reaction will occur, and the temperature will rise. Allow the reaction to

proceed, and the temperature may reach up to 80-85 °C before it starts to cool. The color

of the solution will also change.

Continue stirring for 30 minutes as the mixture cools.

Thoroughly chill the mixture in an ice bath for another 30 minutes to promote

crystallization of the product.

Collect the crude product by vacuum filtration and wash it with ice-cold deionized water.

For purification, dissolve the crude solid in boiling water, add a small amount of activated

charcoal, and filter the hot solution.

Allow the filtrate to cool slowly to room temperature, then chill in an ice bath to effect

crystallization.
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Collect the purified crystals of 2H-benzotriazole-4-sulfonamide by vacuum filtration,

wash with a small amount of cold water, and dry in a vacuum oven.

Data Presentation
Parameter Step 1: Nitration Step 2: Reduction Step 3: Diazotization

Starting Material

p-

Aminobenzenesulfona

mide

4-amino-3-

nitrobenzenesulfonam

ide

3,4-

diaminobenzenesulfon

amide

Molar Mass ( g/mol ) 172.21 217.21 187.23

Amount (g) 17.2 21.7 18.7

Moles (mol) 0.1 0.1 0.1

Product

4-amino-3-

nitrobenzenesulfonam

ide

3,4-

diaminobenzenesulfon

amide

2H-benzotriazole-4-

sulfonamide

Molar Mass ( g/mol ) 217.21 187.23 198.21

Theoretical Yield (g) 21.7 18.7 19.8

Typical Yield (%) 70-80% 85-95% 65-75%

Appearance Yellow solid
Off-white to pale

brown solid

White to off-white

crystalline solid

Visualization of the Synthetic Workflow

Step 1: Nitration Step 2: Reduction

Step 3: Diazotization

p-Aminobenzenesulfonamide H2SO4, HNO3 4-amino-3-nitrobenzenesulfonamide Fe, HCl 3,4-diaminobenzenesulfonamide

NaNO2, Acetic Acid 2H-benzotriazole-4-sulfonamide

Click to download full resolution via product page
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Caption: Synthetic workflow for 2H-benzotriazole-4-sulfonamide.

To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of
2H-benzotriazole-4-sulfonamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b065284#synthesis-protocol-for-2h-benzotriazole-4-
sulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b065284?utm_src=pdf-body
https://www.benchchem.com/product/b065284#synthesis-protocol-for-2h-benzotriazole-4-sulfonamide
https://www.benchchem.com/product/b065284#synthesis-protocol-for-2h-benzotriazole-4-sulfonamide
https://www.benchchem.com/product/b065284#synthesis-protocol-for-2h-benzotriazole-4-sulfonamide
https://www.benchchem.com/product/b065284#synthesis-protocol-for-2h-benzotriazole-4-sulfonamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b065284?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

